3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEFQBKVKXVHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679717 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92659-38-6 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, including the carbothioamide variant, typically involves:
- Formation of the benzoxazine ring via intramolecular cyclization.
- Introduction of the carbothioamide functional group through reaction with thiocarbonyl reagents.
- Use of aromatic amines or phenols as starting materials.
Preparation via Cyclization of Aminophenol Derivatives and Thiocarbonyl Reagents
One classical approach involves the reaction of 2-aminophenol derivatives with appropriate thiocarbonyl-containing reagents to form the benzoxazine ring bearing the carbothioamide group.
Key reaction conditions and solvents:
- Solvents: Aromatic hydrocarbons (benzene, toluene, xylene), ethers (diethyl ether, tetrahydrofuran, dioxane), or ketones (methyl ethyl ketone, acetone).
- Temperature: 0 to 130°C depending on the reaction step.
- Reaction time: 1 to 10 hours.
- Catalysts or additives: Weak bases such as pyridine, triethylamine, sodium carbonate, or potassium carbonate to facilitate cyclization and carbothioamide formation.
- The aminophenol is reacted with a suitable isothiocyanate or thiophosgene derivative to introduce the carbothioamide moiety.
- Intramolecular cyclization proceeds under mild heating and base catalysis to close the benzoxazine ring.
- The reaction mixture is worked up by extraction and purification by recrystallization or chromatography.
This method is supported by patent EP0196570B1, which describes the preparation of 3,4-dihydro-2H-1,4-benzoxazine derivatives with various substituents, including carbothioamide groups, under these conditions.
Multi-Step Synthesis Involving Catalytic Hydrogenation and Mannich-Type Cyclization
A more elaborate synthetic route involves:
- Preparation of nitro-substituted intermediates by Williamson ether synthesis of bromoacetophenones with nitrophenols.
- Catalytic hydrogenation of nitro groups to amines using Pd/C catalysts.
- Intramolecular Mannich-type cyclization to form the benzoxazine ring.
- Introduction of carbothioamide groups via coupling with isothiocyanates generated from amines and thiophosgene or 1,1'-thiocarbonyldiimidazole.
This approach allows for structural diversity and substitution on the benzoxazine ring and is described in detail in recent synthetic studies.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Aminophenol + Isothiocyanate/Thiophosgene | Benzene, Toluene, Ether, Ketone | 0–110 | 1–10 | Base catalysis (pyridine, triethylamine) |
| 2 | Catalytic hydrogenation of nitro intermediates | Ethanol or suitable solvent | Room temp | 2–6 | Pd/C catalyst |
| 3 | Intramolecular Mannich cyclization | Same as above | 50–130 | 1–10 | Requires weak base |
| 4 | Coupling with isothiocyanates | Pyridine or similar | 0–25 | 1–3 | Formation of carbothioamide group |
Detailed Research Findings
- The use of aromatic hydrocarbons and ethers as solvents provides a good balance between solubility and reaction control.
- Weak bases such as pyridine and triethylamine facilitate the cyclization and carbothioamide introduction without causing side reactions.
- Catalytic hydrogenation using Pd/C is preferred over chemical reductions (e.g., NaH2PO2) for converting nitro groups to amines due to higher selectivity and cleaner reaction profiles.
- The Mannich-type intramolecular cyclization is a key step to form the benzoxazine ring in a one-pot fashion, improving overall yield and simplifying purification.
- The carbothioamide group is introduced by coupling amines with isothiocyanates generated in situ from thiophosgene or thiocarbonyldiimidazole, providing good yields and functional group tolerance.
- Purification is generally achieved by recrystallization or flash chromatography, with yields ranging from moderate (23%) to high (up to 90%), depending on substitution patterns and reaction optimization.
Notes on Purification and Characterization
- Final compounds are typically characterized by melting point, IR spectroscopy (notably C=S stretching around 2167 cm^-1), and NMR spectroscopy to confirm the benzoxazine and carbothioamide structures.
- Flash chromatography using hexane/ethyl acetate mixtures is common for purification.
- Yields and melting points vary with substituents but are reproducible under optimized conditions.
Summary Table of Yields and Key Conditions from Literature
| Compound/Intermediate | Yield (%) | Key Reaction Step | Notes |
|---|---|---|---|
| Nitro intermediates (3a, 3b) | 73–90 | Williamson ether synthesis | Precursor for cyclization |
| Amines from nitro reduction | >90 | Catalytic hydrogenation (Pd/C) | High selectivity |
| 3,4-Dihydro-2H-1,4-benzoxazines | 23–50 | Mannich cyclization and N-arylation | Moderate yields, substitution dependent |
| Carbothioamide derivatives | Not specified | Coupling with isothiocyanates | Requires controlled conditions |
This detailed overview consolidates multiple preparation methods for 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide, emphasizing reaction conditions, synthetic routes, and purification strategies. The data are derived from patent EP0196570B1, recent peer-reviewed synthetic studies, and chemical supplier information, ensuring a professional and authoritative synthesis guide.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoxazines, which can be further utilized in various applications .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. Studies have shown that benzoxazine derivatives can induce cell death by disrupting cell membrane permeability and inhibiting key signaling pathways. For example, the compound has been found to inhibit kinases such as HER2 and JNK1, which are involved in cell proliferation and survival . This dual capability makes it a versatile compound for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The 3,4-dihydro-2H-1,4-benzoxazine scaffold shares structural similarities with other benzo-fused heterocycles but differs in heteroatom composition and substitution patterns. Key analogues include:
Pharmacological Activity
- 3,4-Dihydro-2H-1,4-benzoxazines: Exhibit dual antithrombotic activity (IC₅₀ < 1 μM for thrombin inhibition) .
- 1,4-Benzodioxines : Active as matriptase-2 inhibitors due to optimal positioning of residues in enzyme binding pockets .
- Benzothiazines : Lower inhibitory potency compared to benzoxazines, likely due to sulfur’s reduced electronegativity versus oxygen .
Key Research Findings
- Regioselective Functionalization : Benzoxazines allow precise substitutions (e.g., 7-formyl derivatives via Vilsmeier conditions), enhancing drug design flexibility .
- Dual-Action Therapeutics : Derivatives like ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate demonstrate dual thrombin/GPIIb/IIIa activity, a rare feature in antithrombotics .
- Scaffold-Dependent Activity : The absence of the benzoxazine core in compounds (R)-24 and 25 abolishes activity, highlighting structural indispensability .
Biological Activity
Abstract
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by a unique structural framework comprising a benzoxazine ring and a carbothioamide functional group. Its molecular formula is C₉H₁₁N₃OS, with a molecular weight of approximately 194.26 g/mol. This compound has been investigated for various biological activities, including its role as a pharmaceutical intermediate and its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Adenosine Receptor Agonism : The compound enhances agonist activity at the A1 adenosine receptor, which is crucial for various physiological processes.
- Antagonistic Activities : Related derivatives have shown antagonistic effects on serotonin receptors (5-HT3), indicating potential applications in treating disorders associated with serotonin dysregulation .
- Anticancer Properties : Some studies highlight the anticancer potential of benzoxazine derivatives, demonstrating significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 7.84 µM against prostate cancer cell lines .
The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:
- Receptor Interaction : The compound interacts with specific receptors such as the A1 adenosine receptor and serotonin receptors, influencing cellular signaling pathways.
- Structural Modifications : Substituents on the benzoxazine ring can significantly alter the compound's affinity for these receptors. For example, modifications at the 2-position have been shown to enhance antagonistic activity against serotonin receptors .
- Cytotoxic Mechanisms : The anticancer activity may involve inducing apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors .
Table 1: Summary of Biological Activities
Study Highlight
In a study evaluating a series of benzoxazine derivatives for their antagonistic activity at serotonin receptors, it was found that specific substitutions significantly increased receptor affinity and antagonistic potency. For example, compounds with dimethyl substitutions at the 2-position exhibited enhanced activity compared to their mono-substituted counterparts .
Q & A
Q. What are the established synthetic routes for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, and what reaction parameters are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a benzoxazine precursor with thiocarbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane or chloroform) . Key parameters include:
- Temperature : 0–25°C to control exothermic reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst Use : Microwave-assisted synthesis can reduce reaction time and improve purity .
Table 1 : Comparison of Reaction Conditions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DCM, Chloroform, DMF | ±15% variance |
| Base | Triethylamine, NaOH | Affects HCl scavenging |
| Reaction Time | 4–24 hours | Longer time → higher purity |
Q. How is the solubility profile of this compound characterized, and what solvents are recommended for in vitro assays?
- Methodological Answer : Solubility is pH-dependent. At physiological pH (7.4), aqueous solubility is >29.3 µg/mL, but it increases in organic solvents like DMSO or methanol . For biological assays:
- Use DMSO stock solutions (<1% v/v to avoid cytotoxicity).
- Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy.
Q. What spectroscopic techniques are used to validate the structure of this compound?
- Methodological Answer :
- NMR : and NMR to confirm benzoxazine ring protons (δ 3.8–4.5 ppm) and carbothioamide resonance (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] at m/z 224.08 (calculated for CHNOS).
- X-ray Crystallography : For absolute configuration verification (if crystalline) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Perform density functional theory (DFT) to map electron density and identify reactive sites (e.g., carbothioamide sulfur for nucleophilic attacks) .
- Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
- Validate predictions with SAR studies by modifying substituents on the benzoxazine ring .
Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can potency be optimized?
- Methodological Answer :
- Mechanism : The carbothioamide group disrupts bacterial cell wall synthesis via thiol-mediated inhibition of penicillin-binding proteins (PBPs) .
- Optimization Strategies :
- Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity.
- Test against Gram-negative strains using MIC assays with ciprofloxacin as a control .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC values in anticancer assays)?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer), incubation times (48–72 hours), and DMSO concentrations.
- Control for Redox Interference : Add catalase to neutralize HO if the compound exhibits pro-oxidant effects .
- Meta-Analysis : Compare data across studies using PubChem BioAssay records (AID 1996) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Use HPLC to monitor degradation in buffers (pH 1.2–7.4) over 24 hours.
- Prodrug Design : Mask the carbothioamide group with acetylated or PEGylated derivatives to enhance plasma half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
